molecular formula C15H14N4OS B5648989 N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B5648989
M. Wt: 298.4 g/mol
InChI Key: XHSIRQFMYOONNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide and related compounds involves various chemical reactions that showcase the compound's versatility and the synthetic challenges it poses. For instance, novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, highlighting complex reaction pathways and the influence of reactant choice on product formation (Tornus, Schaumann, & Adiwidjaja, 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined, providing insights into the spatial arrangement and bond lengths that influence the compound's reactivity and properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide derivatives underscore the compound's reactivity and potential for further functionalization. For instance, the application of dimethylaminomethylene ketone in heterocycles synthesis showcases the compound's utility in creating complex molecules with potential biological activities (Kaur, Tyagi, Srivastava, & Kishore, 2014).

Physical Properties Analysis

The physical properties of compounds related to N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, such as solubility, melting point, and stability, are crucial for their application and handling. These properties are often inferred from structural analysis and empirical studies, providing a basis for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting the compound's interactions and transformations. Studies on similar compounds, such as the synthesis, characterization, and antimicrobial screening of novel derivatives, offer insights into the chemical behavior and potential applications of N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (Idrees, Kola, & Siddiqui, 2019).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19(2)12-6-4-11(5-7-12)16-15(20)10-3-8-13-14(9-10)18-21-17-13/h3-9H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSIRQFMYOONNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

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